molecular formula C20H24N2O5S B11114490 Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11114490
M. Wt: 404.5 g/mol
InChI Key: UEJYTRXNDCNESP-UHFFFAOYSA-N
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Description

Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the carbamoyl and methyl groups: These groups can be introduced via substitution reactions using appropriate reagents.

    Attachment of the propan-2-yl and phenyl groups: These steps often involve esterification and amidation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale cyclization: Using automated reactors to ensure consistent quality and yield.

    Purification processes: Including crystallization and chromatography to isolate the desired product.

    Quality control: Employing techniques such as NMR, IR, and mass spectrometry to verify the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and biological activity.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of organic electronic materials due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and carbamoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-10(2)26-14-8-6-13(7-9-14)18(24)22-19-15(20(25)27-11(3)4)12(5)16(28-19)17(21)23/h6-11H,1-5H3,(H2,21,23)(H,22,24)

InChI Key

UEJYTRXNDCNESP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(C=C2)OC(C)C)C(=O)N

Origin of Product

United States

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